4-Bromo-6-fluoro-1H-indazole is a synthetic organic compound belonging to the indazole family, characterized by the presence of a bromine atom at the fourth position and a fluorine atom at the sixth position of the indazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of phosphoinositide 3-kinases, which are crucial in various cellular processes.
The compound can be synthesized through various methods involving the cyclization of ortho-substituted benzylidenehydrazines. One common synthesis route starts with 2-fluorobenzaldehyde, which reacts with hydrazine to yield benzylidenehydrazine. This intermediate undergoes cyclization to form the indazole core, followed by bromination to introduce the bromine substituent .
4-Bromo-6-fluoro-1H-indazole is classified as a heterocyclic aromatic compound. It is part of a broader category of indazole derivatives that exhibit significant pharmacological properties.
The synthesis of 4-Bromo-6-fluoro-1H-indazole typically involves several key steps:
The synthesis typically uses solvents like acetonitrile or methanol and requires careful control of temperature and reaction time to optimize yield and minimize by-products. For instance, one method reported yields up to 81% under mild conditions .
The molecular structure of 4-Bromo-6-fluoro-1H-indazole features a five-membered indazole ring with two substituents:
This unique substitution pattern significantly influences its chemical reactivity and biological activity.
The molecular formula is C7H5BrF N3, with a molecular weight of approximately 232.03 g/mol. The compound's structural integrity can be confirmed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
4-Bromo-6-fluoro-1H-indazole can participate in several chemical reactions:
Common reagents for these reactions include:
4-Bromo-6-fluoro-1H-indazole primarily targets phosphoinositide 3-kinases (PI3Ks), which play essential roles in cellular signaling pathways related to growth and survival.
The mechanism involves binding to the active site of PI3K, inhibiting its activity and subsequently affecting downstream signaling pathways involved in cell proliferation and apoptosis. This action has implications in cancer therapy, where modulation of PI3K activity can influence tumor growth dynamics .
Relevant data on melting point, boiling point, and other physical constants are essential for practical applications in laboratory settings.
4-Bromo-6-fluoro-1H-indazole has diverse applications in scientific research:
The compound's ability to interact with biological systems makes it valuable for exploring new therapeutic avenues and understanding complex biochemical pathways .
Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for introducing structural complexity to the indazole core, though direct applications to 4-Bromo-6-fluoro-1H-indazole synthesis are less commonly documented than alternative methods. The inherent reactivity of the bromo substituent at the C4 position in pre-formed 4-Bromo-6-fluoro-1H-indazole makes it particularly amenable to Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These transformations enable the replacement of the bromine atom with aryl, heteroaryl, alkenyl, or amine groups, significantly expanding the molecular diversity accessible from this building block. The ortho-fluoro substituent at C6 exerts both steric and electronic effects that can influence coupling efficiency and regioselectivity, necessitating tailored catalyst systems. While these cross-coupling reactions are predominantly employed for functionalizing pre-synthesized 4-Bromo-6-fluoro-1H-indazole, research continues into their potential for constructing the core indazole ring system itself via palladium-catalyzed cyclization strategies, though such approaches remain less developed for this specific isomer [4] [7].
Achieving regioselective bromination at the C4 position of 6-fluoroindazole derivatives presents significant synthetic challenges due to competing halogenation at other electron-rich positions. The patented methodology starting from 3-fluoro-2-methylaniline provides an efficient solution via a controlled sequence of diazotization, bromination, and cyclization [3]. This route proceeds through key intermediates:
Starting Material | Bromination Agent | Cyclization Agent/Conditions | Key Advantage | Reference |
---|---|---|---|---|
3-Fluoro-2-methylaniline | NBS/AIBN | Sodium azide, DMF, 80-100°C | High regioselectivity for C4 bromination | [3] |
4-Bromo-2-fluoro-6-nitrotoluene | NBS | Reduction then diazotization/cyclization | Avoids handling unstable diazonium salts | [1] |
6-Fluoro-1H-indazole | Bromine or NBS | Direct electrophilic substitution | Simplicity (lower regioselectivity observed) | [6] |
This strategy effectively overcomes the inherent difficulties in selectively functionalizing the C4 position of the electron-deficient fluorinated indazole ring system after its formation.
A significant synthetic route to 4-Bromo-6-fluoro-1H-indazole utilizes iron-mediated reductive cyclization or reduction steps. One documented procedure involves the use of iron powder in acetic acid under elevated temperatures. In this method, a precursor compound (described as a "deep brown oily matter" derived from earlier steps) is dissolved in acetic acid and added to a mixture of iron powder (3.61 g) and additional acetic acid heated to 110°C. The reaction mixture is vigorously stirred at this temperature for 1.5 hours. The high temperature facilitates the reductive process mediated by the iron/acetic acid system. After completion, the mixture undergoes a meticulous workup: dilution with ethyl acetate, filtration through Celite to remove insoluble iron residues, sequential washing with water and 1M hydrochloric acid (three times), basification with saturated aqueous sodium hydrogen carbonate, further washing with water and saturated brine, and drying over anhydrous sodium sulfate. Activated carbon treatment followed by a second Celite filtration is employed for decolorization before the final solvent removal under reduced pressure yields 880 mg of light brown oily 4-Bromo-6-fluoro-1H-indazole. Characterization confirmed the structure via MS (ESI m/z: 214, 216 [M+H]) and ¹H-NMR spectroscopy [1]. This method highlights the utility of inexpensive and environmentally benign iron in facilitating key reductive transformations in heterocyclic synthesis, offering a cost-effective alternative to precious metal catalysts for specific steps.
The synthesis of 4-Bromo-6-fluoro-1H-indazole often involves strategies requiring protective group manipulation or ring closure to achieve the desired unprotected indazole form. The cyclization step using sodium azide on a brominated precursor, as detailed in Section 1.2, inherently generates the unprotected 1H-indazole tautomer [3]. However, alternative routes might employ N-protected intermediates to circumvent issues of regioselectivity during bromination or other functionalization steps. For instance, protecting the indazole nitrogen (e.g., with SEM, Boc, or acetyl groups) can alter the electronic properties and direct electrophilic attack to specific ring positions. Subsequent deprotection is then crucial to obtain the pharmacologically relevant 1H-tautomer. Common deprotecting agents include:
The choice of deprotection method must consider the stability of the bromo and fluoro substituents and the overall molecule to acidic or basic conditions. Furthermore, tautomerization control is critical after deprotection, as the 1H-form is typically desired. Ring-closure reactions, particularly the diazotization-cyclization of ortho-halo aniline precursors or the azide cyclization method mentioned previously, are fundamental for constructing the indazole nucleus bearing the specific 4-bromo-6-fluoro substitution pattern. These ring-forming steps demand precise control over reaction conditions (temperature, pH, concentration) to maximize yield and minimize by-product formation like regioisomeric indazoles or decomposed material [3] [4] [9].
The synthesis of 4-Bromo-6-fluoro-1H-indazole is predominantly conducted via solution-phase methods, as evidenced by the published procedures involving iron-mediated reduction and diazotization/cyclization sequences [1] [3]. Solution-phase synthesis offers advantages in terms of scalability, straightforward reaction monitoring (TLC, HPLC, NMR), and well-established purification techniques (extraction, distillation, crystallization). The documented yields (e.g., 880 mg [1]) and the commercial availability of multi-gram quantities (e.g., 25g, 100g [5]) attest to the effectiveness of solution-phase approaches for producing this compound on scales relevant for medicinal chemistry and process development.
In contrast, solid-phase synthesis strategies for constructing specifically 4-Bromo-6-fluoro-1H-indazole are not explicitly detailed in the available search results. However, solid-phase techniques are widely used in combinatorial chemistry and parallel synthesis for generating libraries of indazole derivatives. A potential solid-phase approach could involve anchoring a suitable precursor (e.g., an ortho-fluorine-containing aniline derivative or a halogenated resin-bound phenylhydrazine) onto a polymeric support (e.g., Wang resin, Rink amide resin). Subsequent on-resin transformations, such as cyclization (e.g., via diazotization or nucleophilic displacement) or selective halogenation, could theoretically yield resin-bound 4-Bromo-6-fluoro-1H-indazole or a protected analog. Final cleavage from the resin would liberate the target molecule. While this approach offers advantages for high-throughput library generation and simplified purification (via filtration and washing), it typically faces challenges related to lower overall yields per step, potential incompatibility of reagents/solvents with the solid support, difficulties in reaction optimization and characterization of intermediates on-bead, and the need for specialized linkers. Consequently, for the dedicated synthesis of bulk quantities of 4-Bromo-6-fluoro-1H-indazole itself, solution-phase synthesis remains the more practical and widely employed methodology, as reflected in commercial supply chains and patent literature [5] [7] [9].
Synthesis Approach | Typical Scale | Key Advantages | Key Disadvantages/Limitations | Purity/Yield (Reported) |
---|---|---|---|---|
Solution-Phase (Iron-Mediated Reductive Amination) [1] | Multi-gram (880 mg documented) | Scalable, cost-effective (Fe reagent), established workup | Requires careful control of stoichiometry/temperature, multiple purification steps | ~High Yield (Specific mass reported), Purity NR |
Solution-Phase (Diazotization/Bromination/Cyclization) [3] | Multi-gram | High regioselectivity, avoids precious metal catalysts | Multiple steps, handling of diazonium intermediates | High Yield (Implied), Purity ≥98% [7] [9] |
Solution-Phase (Commercial Supply) [5] [9] | Up to 100g+ | Readily available, high purity guaranteed | Cost-prohibitive for very large scale | ≥95% [5], ≥98% [9] |
Solid-Phase Synthesis | Milligram | Amenable to automation/parallel synthesis, simplified purification (filtration) | Not specifically reported for target, lower scalability, complex optimization, linker dependency | Not Reported |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7